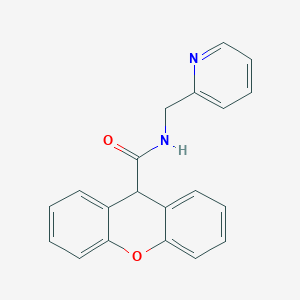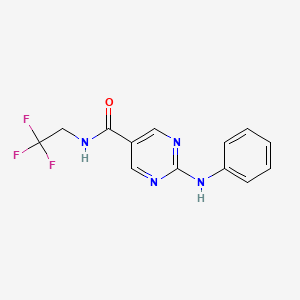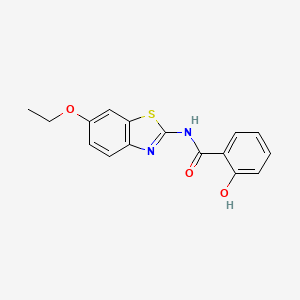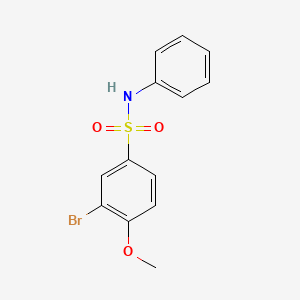![molecular formula C14H15N3O2 B5682387 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is a potent inhibitor of certain enzymes and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole has been found to have various scientific research applications. It is a potent inhibitor of certain enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5) which are involved in various cellular processes. This compound has been used in research studies to investigate the role of these enzymes in different diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole involves the inhibition of GSK-3 and CDK5 enzymes. GSK-3 is involved in the regulation of various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. CDK5 is involved in the regulation of neuronal development and function. Inhibition of these enzymes by the compound leads to the modulation of various cellular processes and has been found to have potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole have been studied extensively. This compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole in lab experiments is its high potency as an enzyme inhibitor. This compound has been found to be highly selective for GSK-3 and CDK5 enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole. One potential area of research is the investigation of its therapeutic potential in other diseases such as diabetes and cardiovascular diseases. Another area of research is the development of more potent and selective inhibitors of GSK-3 and CDK5 enzymes based on the structure of this compound. Finally, the development of new synthetic methods for the production of this compound could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole involves the reaction of 3-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxylic acid with 1-methyl-1H-indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-5-(1-methylindol-6-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-7-5-10-3-4-11(9-12(10)17)14-15-13(16-19-14)6-8-18-2/h3-5,7,9H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLKTWOXKHGEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)

![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)

![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)


![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)
![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)